molecular formula C11H9ClO2 B11895713 1-Indanone, 2-(chloroacetyl)- CAS No. 91063-83-1

1-Indanone, 2-(chloroacetyl)-

Cat. No.: B11895713
CAS No.: 91063-83-1
M. Wt: 208.64 g/mol
InChI Key: MKASNCUEHLYDPA-UHFFFAOYSA-N
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Description

2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by the presence of a chloroacetyl group attached to the indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of indanone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Indanone+Chloroacetyl chloridePyridine2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one\text{Indanone} + \text{Chloroacetyl chloride} \xrightarrow{\text{Pyridine}} \text{2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one} Indanone+Chloroacetyl chloridePyridine​2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one

Industrial Production Methods

On an industrial scale, the production of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Reduction Reactions: The carbonyl group in the indanone structure can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Formation of amides, esters, or thioesters.

    Reduction Reactions: Formation of alcohols.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroacetyl chloride: A related compound used as a reagent in organic synthesis.

    Indanone: The parent compound of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one.

    2-(2-Bromoacetyl)-2,3-dihydro-1H-inden-1-one: A similar compound with a bromoacetyl group instead of a chloroacetyl group.

Uniqueness

2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of the indanone structure with a chloroacetyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

91063-83-1

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

2-(2-chloroacetyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H9ClO2/c12-6-10(13)9-5-7-3-1-2-4-8(7)11(9)14/h1-4,9H,5-6H2

InChI Key

MKASNCUEHLYDPA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C(=O)CCl

Origin of Product

United States

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